N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a fluorinated benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with 3-ethoxy-4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution of the fluorine atom can produce a variety of substituted benzene derivatives .
Scientific Research Applications
N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The sulfonamide group can interact with enzymes, altering their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-YL)-4-[(adamantan-1-yl)sulfamoyl]benzamide
- N-(Adamantan-1-YL)-4-fluorobenzenesulfonamide
- N-(Adamantan-1-YL)-3-ethoxybenzenesulfonamide
Uniqueness
N-(Adamantan-1-YL)-3-ethoxy-4-fluorobenzene-1-sulfonamide is unique due to the combination of its adamantane moiety, ethoxy group, and fluorinated benzene ring. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications .
Properties
Molecular Formula |
C18H24FNO3S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C18H24FNO3S/c1-2-23-17-8-15(3-4-16(17)19)24(21,22)20-18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14,20H,2,5-7,9-11H2,1H3 |
InChI Key |
WIJFBYWSPCFGED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)F |
Origin of Product |
United States |
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